N-(2,5-dimethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide
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Overview
Description
N-(2,5-dimethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is known for its diverse biological activities, and is substituted with multiple functional groups that enhance its reactivity and potential utility.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, especially in the development of new materials and catalysts.
Biology: The compound’s quinoline core is known for its antimicrobial and antimalarial properties, making it a candidate for drug development.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Preparation Methods
The synthesis of N-(2,5-dimethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Substitution Reactions: Introduction of the dimethoxy groups on the quinoline ring can be done via electrophilic aromatic substitution.
Amidation: The final step involves the formation of the acetamide linkage through a reaction between an amine and an acyl chloride or anhydride.
Industrial production methods would likely optimize these steps for higher yields and purity, possibly involving catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
N-(2,5-dimethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions activated by the dimethoxy groups.
Common reagents and conditions for these reactions include strong acids or bases, organic solvents, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of microorganisms. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as chloroquine and quinine. Compared to these, N-(2,5-dimethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is unique due to its specific substitutions, which may enhance its biological activity and specificity. Other similar compounds include:
Chloroquine: Used as an antimalarial drug.
Quinine: Also used for treating malaria.
Quinacrine: Used as an antiprotozoal agent.
These comparisons highlight the potential of this compound in various applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-[(4-ethylanilino)methyl]-6,7-dimethoxy-2-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O4/c1-6-21-9-11-24(12-10-21)31-17-23-14-22-15-27(36-4)28(37-5)16-26(22)33(30(23)35)18-29(34)32-25-13-19(2)7-8-20(25)3/h7-16,31H,6,17-18H2,1-5H3,(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COECGDQMTAITTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)C)C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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